Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide
Synthesis of N,N-Bis(2-hydroxyethyl)stearylamine: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the primary synthesis pathways for N,N-Bis(2-hydroxyethyl)stearylamine, a versatile nonionic or cationic surfactant. The content herein is tailored for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and process visualizations.
Core Synthesis Pathways
The industrial production of N,N-Bis(2-hydroxyethyl)stearylamine predominantly relies on two main synthetic routes: the ethoxylation of stearylamine and the direct amidation of stearic acid or its methyl ester with diethanolamine. Each pathway offers distinct advantages and is selected based on feedstock availability, desired product purity, and process economics.
Ethoxylation of Stearylamine
This process involves the direct addition of ethylene oxide to stearylamine. The reaction is typically carried out at elevated temperatures and pressures in the presence of a catalyst. The degree of ethoxylation can be controlled to produce a range of stearyl amine ethoxylates, with N,N-Bis(2-hydroxyethyl)stearylamine being a key product.[1][2] This method is favored for its efficiency in producing compounds with varying hydrophilic properties.[1]
Amidation of Stearic Acid with Diethanolamine
A widely utilized method involves the condensation reaction between stearic acid and diethanolamine.[3][4] This reaction can be performed with or without a catalyst and typically involves heating the reactants to drive off the water formed during the reaction.[4] A variation of this method employs methyl stearate in place of stearic acid, reacting it with diethanolamine in an aminolysis reaction.[3][5] This route can yield a product with higher purity.[3]
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the primary synthesis pathways of N,N-Bis(2-hydroxyethyl)stearylamine, compiled from various sources.
| Parameter | Ethoxylation of Stearylamine | Amidation of Stearic Acid with Diethanolamine | Amidation of Methyl Stearate with Diethanolamine |
| Reactants | Stearylamine, Ethylene Oxide | Stearic Acid, Diethanolamine | Methyl Stearate, Diethanolamine |
| Molar Ratio (Acid/Amine:Amine/Alcohol) | Varies based on desired ethoxylation | 1:2 (initial), then 1:1[4] or 2.21-2.65:1 (weight ratio)[3] | 1:1.86 (approx. 0.05 mol : 0.093 mol)[5] |
| Catalyst | Basic catalysts (e.g., alkali metal hydroxides, sodium methylate)[3] | Often not required[4], but basic catalysts can be used[3] | Sodium methoxide[5] |
| Catalyst Loading | Not specified | 0.5%-1.5% of total reactant weight[3] | Not specified |
| Reaction Temperature (°C) | Not specified | 90-100[3] or 170-190[4] | 80-90[5] |
| Reaction Time (hours) | Not specified | 2-3[3] or 1-2 per stage[4] | Not specified |
| Pressure | Elevated | Normal[3] | Not specified |
| Solvent | Not specified | Propyl carbinol (for washing)[3] | Methanol[5] |
| Yield (%) | High (industrial process) | >90% (for related diethanolamides)[3] | 87.6% (for the intermediate stearamide)[5] |
Experimental Protocols
The following is a detailed experimental protocol for the synthesis of N,N-Bis(2-hydroxyethyl)stearylamine via the amidation of stearic acid with diethanolamine, based on established methodologies.[3][4]
Materials:
-
Stearic Acid
-
Diethanolamine
-
Basic Catalyst (e.g., Sodium Hydroxide or Sodium Methylate) (optional)
-
Propyl Carbinol (for purification)
-
Deionized Water
Equipment:
-
Reaction vessel with a heating mantle and overhead stirrer
-
Reflux condenser with a water trap (e.g., Dean-Stark apparatus)
-
Thermometer
-
Vacuum source for distillation
Procedure:
-
Reactant Charging: In a clean and dry reaction vessel, melt the stearic acid. For an initial condensation, a molar ratio of 1:2 stearic acid to diethanolamine can be used.[4]
-
Initial Condensation: Add the diethanolamine to the molten stearic acid. Heat the mixture to a temperature range of 170-180°C.[4] If a catalyst is used, the temperature can be lower, around 90-100°C.[3]
-
Water Removal: During the reaction, water will be formed as a byproduct. Continuously remove the water using a reflux condenser with a water trap to drive the reaction to completion.
-
Second Condensation (optional): For a different product profile, after the initial reaction, the remainder of the stearic acid can be added to achieve a 1:1 molar ratio, and the reaction is continued at 170-180°C for an additional period.[4]
-
Monitoring: The reaction progress can be monitored by measuring the acid value and the amount of water collected. The reaction is considered complete when the acid value is below a certain threshold (e.g., less than 10)[4] or after a predetermined reaction time of 2-3 hours.[3]
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Purification: After the reaction is complete, the product can be purified. One method involves washing the reaction mixture with propyl carbinol and water to remove any unreacted starting materials and byproducts.[3]
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Solvent Removal: The propyl carbinol is then removed under vacuum to yield the final N,N-Bis(2-hydroxyethyl)stearylamine product.
Process Visualization
The following diagrams illustrate the key synthesis pathways for N,N-Bis(2-hydroxyethyl)stearylamine.
Caption: Ethoxylation of Stearylamine Synthesis Workflow.
Caption: Amidation of Stearic Acid Synthesis Workflow.
References
- 1. shreechem.in [shreechem.in]
- 2. atamankimya.com [atamankimya.com]
- 3. CN102212017A - High-content synthesis method of diethanolamide stearate - Google Patents [patents.google.com]
- 4. US2540678A - Fatty acid alkylolamine condensation and products - Google Patents [patents.google.com]
- 5. talenta.usu.ac.id [talenta.usu.ac.id]
